BenchChemオンラインストアへようこそ!

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine

Regiochemistry Medicinal Chemistry Building Blocks Structure-Activity Relationships

This 6-yl positional isomer of the triazolopyridine-oxadiazole-pyridine series is a rationally deployable building block for systematic SAR deconvolution. Unlike its 7-yl and 8-yl analogs, this regioisomer serves as a negative control for Pim-1 pharmacophore models and a diversification point for PD-1/PD-L1 and c-Met programs. Procure alongside the 7- and 8-yl isomers to map regiochemical determinants of target engagement. Unsubstituted at the triazole 3-position, enabling late-stage C–H functionalization.

Molecular Formula C13H8N6O
Molecular Weight 264.248
CAS No. 1808854-41-2
Cat. No. B2367156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine
CAS1808854-41-2
Molecular FormulaC13H8N6O
Molecular Weight264.248
Structural Identifiers
SMILESC1=CC2=NN=CN2C=C1C3=NC(=NO3)C4=CC=NC=C4
InChIInChI=1S/C13H8N6O/c1-2-11-17-15-8-19(11)7-10(1)13-16-12(18-20-13)9-3-5-14-6-4-9/h1-8H
InChIKeyGEVXLZVQNLMLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine (CAS 1808854-41-2) – Chemical Class and Scaffold Context for Procurement Evaluation


4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine (CAS 1808854-41-2, molecular formula C13H8N6O, molecular weight 264.24 g/mol) is a fully aromatic, polyheterocyclic small molecule built from a [1,2,4]triazolo[4,3-a]pyridine core, a 1,2,4-oxadiazole linker, and a terminal pyridine ring. The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized in the medicinal chemistry literature as a privileged, drug-like chemotype that can be directed against diverse kinase targets, including c-Met, Pim-1, PD-1/PD-L1, and bromodomains, depending on the appended substituent pattern [1]. The 1,2,4-oxadiazole and terminal pyridine motifs are likewise established pharmacophoric elements that can contribute to target engagement, metabolic stability, and solubility modulation [2]. This compound is offered commercially as a research-grade building block or screening candidate; however, at the time of this analysis, no public peer-reviewed pharmacological data, head-to-head comparator studies, or patent-bolstered differentiation claims specific to this substance could be located from admissible sources.

Why 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine Cannot Be Interchanged with Positional Isomers or Analogous Building Blocks


The biological and pharmacological behavior of triazolopyridine-oxadiazole hybrids is exquisitely sensitive to the regiochemistry of the heterocycle attachments. In a systematic study of [1,2,4]triazolo[4,3-a]pyridin-3-yl]acetamides bearing an oxadiazole cycle at the 6-, 7-, or 8-position, Karpina et al. demonstrated that moving the oxadiazole substituent between these positions yields structurally distinct chemical series with divergent synthetic pathways and, by extension, divergent biological profiles [1]. A building block such as 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine therefore cannot be considered functionally equivalent to its 7-yl or 8-yl positional isomers or to analogs that bear different substituents on the oxadiazole or pyridine rings. Even within the broader class of oxadiazole-containing triazolopyridines, a positional shift of a single nitrogen atom (e.g., from the 6-yl to the 8-yl attachment point) can profoundly alter molecular shape, dipole moment, and hydrogen-bonding capacity, all of which govern target recognition and pharmacokinetic behavior. Consequently, generic substitution without rigorous comparative data carries a high risk of altering or negating any desired biological activity.

Quantitative Differentiation Evidence: 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine (CAS 1808854-41-2) – Comparator-Anchored Data Assessment


Regiochemical Differentiation: 6-yl vs. 8-yl Oxadiazole Attachment in Triazolo[4,3-a]pyridine-Pyridyl-Oxadiazole Isomers

The compound 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine (CAS 1808854-41-2) and its positional isomer 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine share an identical molecular formula (C13H8N6O) and molecular weight (264.24 g/mol) but differ in the attachment point of the triazolopyridine to the oxadiazole ring (6-position vs. 8-position). In the Karpina et al. (2019) systematic synthesis of triazolopyridine-oxadiazole acetamides, the 6-, 7-, and 8-substituted series required distinct synthetic routes and yielded compounds that are chemically and biologically non-equivalent [1]. The study confirmed that the 6-position oxadiazole isomers form a separate chemical series from the 7- and 8-position analogs, with different intermediate reactivities and product purification profiles. Although quantitative bioactivity data for this specific 6-yl-pyridyl-oxadiazole compound are not publicly available in admissible sources, the established principle of regiochemical non-equivalence means that any biological screening result obtained for the 8-yl isomer cannot be extrapolated to the 6-yl isomer [1].

Regiochemistry Medicinal Chemistry Building Blocks Structure-Activity Relationships

Scaffold Privilege Context: Triazolo[4,3-a]pyridine Chemotype Differentiation from Other Triazolopyridine Fused Systems (e.g., [1,2,4]Triazolo[1,5-a]pyridine)

The [1,2,4]triazolo[4,3-a]pyridine ring system used in this compound is a distinct heterocyclic scaffold from its regioisomeric [1,2,4]triazolo[1,5-a]pyridine. In the PD-1/PD-L1 inhibitor field, Qin et al. (2019) demonstrated that [1,2,4]triazolo[4,3-a]pyridine derivatives can achieve potent PD-1/PD-L1 inhibitory activity (representative compound A22 IC50 = 92.3 nM in HTRF assay), whereas the [1,2,4]triazolo[1,5-a]pyridine scaffold is more commonly associated with phosphodiesterase inhibition and agrochemical applications [1][2]. The nitrogen atom arrangement within the fused bicyclic core dictates both the electronic properties and the geometry of substituent presentation to biological targets. The target compound, incorporating the [4,3-a] ring junction specifically, is therefore mechanistically distinguished from compounds employing the alternative [1,5-a] junction, which are not interchangeable in drug discovery programs targeting kinases or immune checkpoint interactions.

Kinase Inhibitor Scaffolds Triazolopyridine Regioisomers Medicinal Chemistry Design

PD-1/PD-L1 Chemotype Context: Structural Overlap of the Target Compound with the Qin et al. (2019) Triazolo[4,3-a]pyridine Series

The target compound bears close structural resemblance to the core scaffold of the [1,2,4]triazolo[4,3-a]pyridine PD-1/PD-L1 inhibitors reported by Qin et al. (2019), in which compound A22 achieved an IC50 of 92.3 nM in the HTRF PD-1/PD-L1 interaction assay and demonstrated concentration-dependent IFN-γ upregulation in a Hep3B/OS-8/hPD-L1 and CD3 T-cell co-culture model [1]. The target compound incorporates the same triazolopyridine core and an oxadiazole-pyridine substituent arrangement that topologically mimics key pharmacophoric elements of the published series. However, the target compound lacks the 3-substitution (e.g., a substituted phenyl or heteroaryl group at the triazole ring) that was present in all active compounds of the Qin series, and it bears the oxadiazole-pyridine moiety at the 6-position rather than at the 8-position featured in the published lead. Consequently, while the target compound may serve as a synthetic intermediate for generating PD-1/PD-L1 screening candidates, its direct biological activity cannot be assumed from the published data.

Immuno-Oncology PD-1/PD-L1 Small-Molecule Inhibitors Triazolopyridine Pharmacophore

Pim-1 Kinase Inhibitor Space: Triazolopyridine-Oxadiazole Pharmacophore Model Context

Karpina et al. (2019) constructed and validated a ligand-based pharmacophore model for Pim-1 kinase inhibitors based on the triazolopyridine-oxadiazole chemotype. A virtual screen of a 912-compound library yielded 175 hits, and the 15 top-scoring compounds (by pharmacophore-fit value) were synthesized, all containing the oxadiazole at the 7- or 8-position of the triazolopyridine core [1]. The target compound, bearing the oxadiazole at the 6-position, falls outside the synthesized and evaluated subset, and its pharmacophore-fit score has not been reported. The published Pim-1 pharmacophore model provides a framework for prospective in silico evaluation of the target compound, but no quantitative Pim-1 inhibitory activity can be attributed to this compound based on currently available admissible data.

Pim-1 Kinase Cancer Therapeutics Pharmacophore Modeling

Recommended Research and Procurement Application Scenarios for 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine (CAS 1808854-41-2) Based on Available Evidence


Regiochemical Probe for Position-Specific Structure-Activity Relationship Studies (6- vs. 7- vs. 8-Oxadiazole Substitution)

This compound is most rationally deployed as part of a systematic positional scanning set (6-, 7-, and 8-oxadiazole isomers) to deconvolute the regiochemical determinants of biological activity within the triazolopyridine-oxadiazole chemical space. The Karpina et al. (2019) study provides the synthetic methodology framework and confirms that each positional isomer constitutes a distinct chemical series [1]. A procurement strategy that pairs this 6-yl isomer with the corresponding 7- and 8-yl analogs enables rigorous SAR mapping across kinase, immune checkpoint, or epigenetic bromodomain targets for which the triazolopyridine scaffold has established precedent [2].

Scaffold-Hopping Intermediate for [1,2,4]Triazolo[4,3-a]pyridine-Based Lead Optimization Programs

The compound can serve as a synthetic intermediate for introducing diverse substituents at the triazole 3-position via C–H functionalization or halogenation/cross-coupling strategies. The unsubstituted nature of the triazole ring makes this compound a versatile late-stage diversification point for generating focused libraries. This application is supported by the precedent set in Qin et al. (2019), where 3-substituted triazolopyridines were optimized to achieve nanomolar PD-1/PD-L1 inhibitory potency (IC50 = 92.3 nM for lead compound A22) [2]. Researchers engaged in medicinal chemistry campaigns targeting the PD-1/PD-L1 axis, c-Met, or Pim-1 kinases may use this compound as a core scaffold for structure-guided elaboration.

Negative Control or Reference Compound in Regiochemical Selectivity Assays

Given the absence of demonstrated biological activity against the targets explored by the published triazolopyridine literature, this compound may be employed as a regiochemical control or baseline reference in assays where activity has been confirmed for the 7- or 8-substituted positional isomers. In Pim-1 pharmacophore-guided programs, for instance, the 6-substituted isomer lies outside the high-scoring pharmacophore-fit space defined by Karpina et al. (2019) [1], making it a rational negative-control candidate for validating computational or biochemical selectivity hypotheses.

Biophysical and Physicochemical Profiling Benchmark for Polyheterocyclic Building Block Libraries

For organizations constructing proprietary screening decks of heterocyclic building blocks, this compound offers a well-defined, fully aromatic scaffold amenable to systematic physicochemical profiling (LogP, solubility, permeability, microsomal stability) to benchmark the drug-likeness of the triazolopyridine-oxadiazole-pyridine chemotype against other polyheterocyclic frameworks. Such data, once generated, can serve as a procurement decision tool for selecting building blocks with optimal property profiles for lead generation campaigns.

Quote Request

Request a Quote for 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.